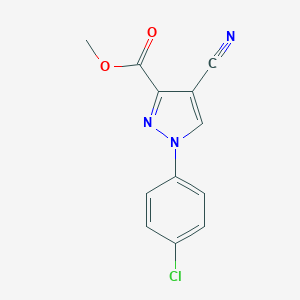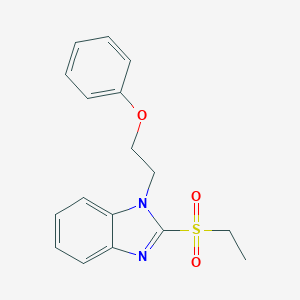
methyl 1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate, also known as CP-47,497, is a synthetic cannabinoid that has been widely studied for its potential use in scientific research. This compound is a potent agonist of the cannabinoid receptor CB1, which is responsible for mediating the psychoactive effects of THC in marijuana. CP-47,497 is commonly used as a reference compound in studies of the endocannabinoid system and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
Methyl 1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate acts as a potent agonist of the CB1 receptor, which is primarily located in the central nervous system. Activation of this receptor leads to a variety of physiological effects, including analgesia, sedation, and appetite stimulation. methyl 1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
methyl 1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate has been shown to have a variety of biochemical and physiological effects. This compound has been shown to increase the release of dopamine in the brain, which may be responsible for its psychoactive effects. methyl 1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. Additionally, this compound has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate is a useful compound for studying the endocannabinoid system and its role in various physiological processes. This compound has a high affinity for the CB1 receptor and can be used as a reference compound for testing the efficacy of other synthetic cannabinoids. However, methyl 1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate is a potent psychoactive compound and must be handled with care in the laboratory. Additionally, this compound is not approved for human use and should only be used in preclinical research.
Orientations Futures
There are many potential future directions for research on methyl 1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate and other synthetic cannabinoids. One area of interest is the development of compounds with more selective activity at the CB1 receptor, which may have fewer side effects than methyl 1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate. Additionally, there is interest in developing compounds that can modulate the endocannabinoid system without producing psychoactive effects. Finally, there is interest in the development of compounds that can target the CB2 receptor, which is primarily located in the immune system and may be useful in the treatment of inflammatory diseases.
Méthodes De Synthèse
Methyl 1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-chlorobenzyl cyanide with ethyl diazoacetate to form 4-chlorophenyl-acetonitrile. This intermediate is then reacted with hydrazine to form 4-chlorophenylhydrazine, which is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the addition of a methyl ester group to the carboxylate to form the final product.
Applications De Recherche Scientifique
Methyl 1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. This compound has been shown to have a high affinity for the CB1 receptor and can be used as a reference compound for testing the efficacy of other synthetic cannabinoids. methyl 1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate has also been used to study the effects of cannabinoids on the brain and has been shown to have neuroprotective properties.
Propriétés
Formule moléculaire |
C12H8ClN3O2 |
|---|---|
Poids moléculaire |
261.66 g/mol |
Nom IUPAC |
methyl 1-(4-chlorophenyl)-4-cyanopyrazole-3-carboxylate |
InChI |
InChI=1S/C12H8ClN3O2/c1-18-12(17)11-8(6-14)7-16(15-11)10-4-2-9(13)3-5-10/h2-5,7H,1H3 |
Clé InChI |
BIGUEDUZMXMWOW-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NN(C=C1C#N)C2=CC=C(C=C2)Cl |
SMILES canonique |
COC(=O)C1=NN(C=C1C#N)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-({2-[3-chloro-4-(4-morpholinyl)anilino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide](/img/structure/B282945.png)
![4-tert-butyl-N-(2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B282946.png)
![4-chloro-N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B282947.png)
![N-[4-(4-benzyl-5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-3-methylbenzamide](/img/structure/B282953.png)
![methyl 2-({[(4-benzyl-5-{4-[(3-methylbenzoyl)amino]phenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B282954.png)
![N-{4-[4-benzyl-5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2,4-dichlorobenzamide](/img/structure/B282959.png)
![N-[4-(4-benzyl-5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B282960.png)
![N-{4-[4-methyl-5-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B282961.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide](/img/structure/B282962.png)
![N-(3-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-methylbenzamide](/img/structure/B282968.png)
![2-methyl-N-[3-[4-methyl-5-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide](/img/structure/B282969.png)
![2-{[9-(2-phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl]sulfanyl}propanoic acid](/img/structure/B282970.png)

![(6Z)-6-[(isoquinolin-1-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282974.png)